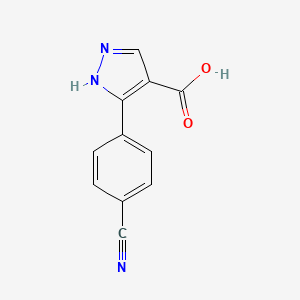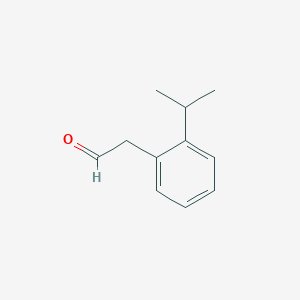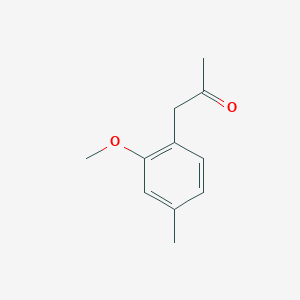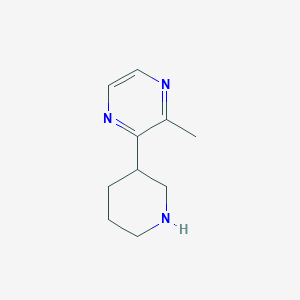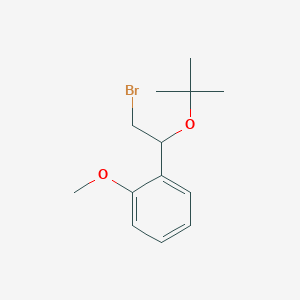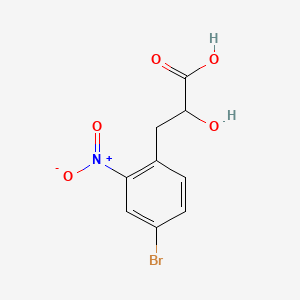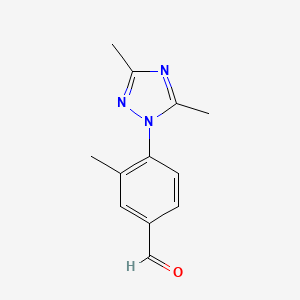![molecular formula C13H16ClNO B13620591 (5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound featuring a bicyclic structure with a chlorine-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol typically involves the construction of the azabicyclo[31One common approach is the enantioselective construction of the azabicyclo[3.1.1]heptane scaffold, which can be achieved through various methodologies, including the reduction of spirocyclic oxetanyl nitriles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a promising method due to its scalability and efficiency .
化学反应分析
Types of Reactions
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the bicyclic structure or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins.
作用机制
The mechanism of action of (5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A structurally similar compound with a different substituent pattern.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom present in the azabicyclo variant.
Spirocyclic oxetanyl nitriles: Precursors used in the synthesis of the target compound.
Uniqueness
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC 名称 |
[5-(3-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-2-10(4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
InChI 键 |
XTIBRLLCZKDEHM-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(CNC2)C3=CC(=CC=C3)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
